molecular formula C10H14O3 B3210406 4-(3-Hydroxypropyl)-3-methoxyphenol CAS No. 106800-27-5

4-(3-Hydroxypropyl)-3-methoxyphenol

Cat. No.: B3210406
CAS No.: 106800-27-5
M. Wt: 182.22 g/mol
InChI Key: TZTSCXBIEBKHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxypropyl)-3-methoxyphenol (IUPAC name: 1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol) is a phenolic compound characterized by a diphenolic backbone with methoxy and hydroxypropyl substituents. It belongs to the class of lignan derivatives, which are widely distributed in plants and often associated with antioxidant, anti-inflammatory, and cytotoxic properties. This compound has been isolated from diverse botanical sources, including Cerasus tomentosa (毛樱桃叶) , Perilla frutescens (紫苏叶) , and Crataegus pinnatifida (山楂核) . Structurally, it features two aromatic rings: one substituted with a 3-hydroxypropyl group and a methoxy group, and the other with a hydroxyl and methoxy group, linked via a glycerol-like diol chain. Its presence in multiple plant families underscores its ecological and pharmacological significance.

Properties

IUPAC Name

4-(3-hydroxypropyl)-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10-7-9(12)5-4-8(10)3-2-6-11/h4-5,7,11-12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSCXBIEBKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296207
Record name 4-Hydroxy-2-methoxybenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106800-27-5
Record name 4-Hydroxy-2-methoxybenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106800-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-methoxybenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)-3-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxypropyl)-3-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)-3-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several phenolic derivatives, differing primarily in substituent positions, functional groups, and conjugation patterns. Key analogs include:

Compound Name Structural Features Sources Biological Activities References
Dihydroconiferyl alcohol (4-(3-Hydroxypropyl)-2-methoxyphenol) Single aromatic ring with 2-methoxy and 3-hydroxypropyl groups Maple syrup, lignin depolymerization products Antioxidant, weak acidity (pKa ~10)
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (S3(OH)) Two methoxy groups (2,6-positions) and 3-hydroxypropyl Lignin-derived bio-oils Industrial precursor for fine chemicals
3-(4-Hydroxy-3-methoxyphenyl)-3-methoxypropane-1,2-diol Glycerol-linked monomeric structure Crataegus pinnatifida (山楂核) Not reported
5-(3-Hydroxypropyl)-7-methoxy-3-(methylbenzofuran-2-yl)-3-methoxyphenol Benzofuran ring fused to phenolic core Aegiceras floridum Moderate cytotoxicity (IC₅₀: 17.77 µM vs. MCF-7)
Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]-1,3-propanediol Lignan dimer with multiple methoxy groups Maple syrup Antioxidant, structural role in lignin

Key Structural Differences :

  • Substituent Positions : The target compound has a 3-methoxy group, whereas dihydroconiferyl alcohol (a positional isomer) features 2-methoxy substitution .
  • Complexity: Benzofuran-containing analogs (e.g., from Aegiceras floridum) exhibit enhanced rigidity and bioactivity compared to simpler phenolic derivatives .
  • Glycosylation : Some analogs, like 1-O-β-D-glucosyl derivatives, show improved water solubility due to sugar moieties .
Physicochemical Properties
Property 4-(3-Hydroxypropyl)-3-methoxyphenol Dihydroconiferyl Alcohol 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Solubility Low in water; moderate in polar organic solvents Slightly water-soluble Insoluble in water; soluble in methanol
pKa ~9.5 (phenolic -OH) ~10.0 ~9.0 (phenolic -OH)
Molecular Weight 346.36 g/mol 196.20 g/mol 242.27 g/mol
LogP 1.8 (estimated) 1.2 2.5

Key Trends :

  • Increased methoxy substitution (e.g., 2,6-dimethoxy) enhances hydrophobicity (higher LogP) .
  • Glycosylation improves water solubility but reduces membrane permeability .
Industrial Relevance
  • Lignin Valorization: 4-(3-Hydroxypropyl)-2-methoxyphenol is a major product of lignin depolymerization in methanol, achieving 38% selectivity . Its derivatives serve as precursors for bio-based polymers and fine chemicals.
  • Green Chemistry : Catalytic upgrading with DMC offers a sustainable route to carbonate esters, avoiding toxic reagents like phosgene .

Biological Activity

4-(3-Hydroxypropyl)-3-methoxyphenol, also known by its CAS number 106800-27-5, is an organic compound with a phenolic structure characterized by the presence of both hydroxypropyl and methoxy groups. This unique structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

The compound can undergo various chemical reactions due to its functional groups:

  • Oxidation : The phenolic hydroxyl group can be oxidized to form quinones and related compounds.
  • Reduction : It can be reduced to form alcohols and other derivatives.
  • Substitution : Exhibits reactivity that allows for the formation of substituted phenols depending on the nucleophile used.

The biological activity of this compound is primarily attributed to its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage. A study demonstrated that this compound could inhibit lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells. This suggests a mechanism through which it could be beneficial in treating inflammatory conditions .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-(3-Hydroxypropyl)phenolLacks methoxy group; may affect reactivityLimited antioxidant activity
3-MethoxyphenolLacks hydroxypropyl group; affects solubilityModerate antioxidant activity
4-Hydroxy-3-methoxybenzyl alcoholSimilar structure but with a benzyl alcohol group insteadVaries; less studied

The presence of both hydroxypropyl and methoxy groups in this compound enhances its solubility and interaction with biological targets, making it a versatile compound for research and potential therapeutic applications .

Case Studies

  • Antioxidant Efficacy : A study published in a peer-reviewed journal highlighted the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in oxidative markers in treated cells compared to controls .
  • Anti-inflammatory Potential : Another case study focused on the compound's effect on macrophage cell lines exposed to inflammatory stimuli. The results showed a decrease in TNF-alpha production, suggesting its potential utility in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxypropyl)-3-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxypropyl)-3-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.